2,3-Dibromo-6-fluorophenylacetic acid

Description

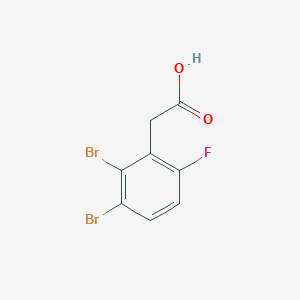

2,3-Dibromo-6-fluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by bromine substituents at positions 2 and 3 of the aromatic ring and a fluorine atom at position 4.

Properties

IUPAC Name |

2-(2,3-dibromo-6-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLZTLZQKZEMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of Protective Atmosphere and Solvent Systems

Reactions are often conducted under inert gas (nitrogen or argon) to prevent oxidation or unwanted side reactions.

Solvent systems include mixtures of water and organic solvents like toluene, dichloromethane, chloroform, or tetrahydrofuran, with organic solvent to water mass ratios ranging from 0.2:1 to 2:1 to optimize solubility and reaction rates.

Purification Techniques

After reaction completion, quenching with water and solid-liquid separation is performed.

Purification is typically achieved by recrystallization using solvents such as toluene, dichloromethane, or dichloroethane.

The recrystallization step ensures high purity and stable product quality suitable for industrial-scale production.

Representative Experimental Data from Related Phenylacetic Acid Syntheses

Note: While these examples are for related halogenated phenylacetic acids, similar protocols apply for 2,3-dibromo-6-fluorophenylacetic acid with adjustments for fluorine substitution.

Industrial Considerations

The preparation method emphasizes mild reaction conditions (60–120 °C), low-cost raw materials, and simple operations.

The use of inert atmosphere and controlled solvent systems ensures product stability and reproducibility.

The process is scalable for industrial production due to low risk and stable quality control.

Environmentally friendly solvents and reagents are preferred to minimize ecological impact.

Summary Table of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting materials | 6-fluorophenyl derivatives, brominating agents (Br2, cuprous bromide) | High regioselectivity required |

| Reaction temperature | -5 °C to 120 °C | Lower temp for bromination, higher for hydrolysis |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation |

| Solvents | Water + organic solvents (toluene, dichloromethane, chloroform, THF) | Ratio organic:water 0.2–2:1 |

| Catalysts/additives | Tetrabutylammonium bromide, cuprous bromide | Phase transfer and bromination catalysts |

| Purification | Recrystallization | Ensures >95% purity |

| Yield | Typically >70% for intermediates | Final yield depends on scale and optimization |

Research Findings and Mechanistic Insights

While direct mechanistic studies on this compound synthesis are limited, analogous halogenation reactions proceed via electrophilic aromatic substitution facilitated by catalysts and controlled halogen sources. Acidic hydrolysis converts intermediates such as trichloroethyl or nitrile derivatives into the phenylacetic acid.

Visible-light-promoted radical mechanisms have been reported for related fluorinated phenylacetic acid derivatives, demonstrating radical intermediates and single-electron transfer steps under mild, catalyst-free conditions. However, these methods are more applicable to complex fluorinated polycyclic systems rather than simple dibromo-fluorophenylacetic acids.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-fluorophenylacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.

Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

Reduction: Zinc and hydrochloric acid at room temperature.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium at elevated temperatures.

Major Products Formed

Substitution: Formation of substituted phenylacetic acid derivatives.

Reduction: Formation of 2,3-difluoro-6-fluorophenylacetic acid.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,3-Dibromo-6-fluorophenylacetic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, resulting in desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of halogenated phenylacetic acids, where variations in halogen type, number, and position modulate biological activity, solubility, and stability. Below is a systematic comparison with four structurally related analogs (Table 1), derived from similarity analysis and CAS registry data .

Table 1: Structural and Functional Comparison of Halogenated Phenylacetic Acids

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol)* | Similarity Score | CAS Number |

|---|---|---|---|---|---|

| 2,3-Dibromo-6-fluorophenylacetic acid | Br: 2,3; F: 6 | C₈H₅Br₂FO₂ | 328.94 | Reference | Not explicitly listed |

| 2-(2,4-Dibromo-3,6-difluorophenyl)acetic acid | Br: 2,4; F: 3,6 | C₈H₄Br₂F₂O₂ | 347.93 | 0.98 | 1803785-23-0 |

| 2-(3,6-Dibromo-2-fluorophenyl)acetic acid | Br: 3,6; F: 2 | C₈H₅Br₂FO₂ | 328.94 | 0.96 | 1214322-99-2 |

| 2-(2-Bromo-6-fluorophenyl)acetic acid | Br: 2; F: 6 | C₈H₆BrFO₂ | 233.04 | 0.96 | 1806294-17-6 |

| 2-(4,6-Dibromo-2,3-difluorophenyl)acetic acid | Br: 4,6; F: 2,3 | C₈H₄Br₂F₂O₂ | 347.93 | 0.94 | Not provided |

*Molecular weights calculated based on atomic masses (Br: 79.90, F: 19.00, C: 12.01, H: 1.01, O: 16.00).

Key Comparison Metrics

Structural Similarity: The closest analog, 2-(2,4-Dibromo-3,6-difluorophenyl)acetic acid (similarity score: 0.98), shares two bromine atoms but differs in fluorine substitution (positions 3 and 6 vs. 6 only in the target compound). 2-(3,6-Dibromo-2-fluorophenyl)acetic acid (similarity score: 0.96) demonstrates how bromine placement at positions 3 and 6 alters the dipole moment, possibly affecting solubility in polar solvents.

Halogenation Impact: Increased bromination (e.g., dibromo vs. monobromo derivatives) elevates molecular weight and lipophilicity, which may enhance membrane permeability in drug design but reduce aqueous solubility. For instance, 2-(2-Bromo-6-fluorophenyl)acetic acid (monobromo) has a molecular weight 28% lower than the dibromo analogs, favoring metabolic clearance .

Potential Applications: Dibromo-fluorophenylacetic acids are often intermediates in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors, where halogen atoms enhance target binding. Monobromo derivatives like 2-(2-Bromo-6-fluorophenyl)acetic acid may serve as precursors for agrochemicals due to their balance of reactivity and cost-effectiveness .

Research Findings and Gaps

- Synthetic Utility : Dibromo-fluorophenylacetic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, leveraging bromine as a leaving group. However, the fluorine atom’s ortho-directing effects (as in this compound) could complicate regioselectivity compared to para-substituted analogs .

- Stability Challenges : Bromine’s susceptibility to photodegradation may limit the compound’s utility in topical formulations, necessitating stabilization via co-crystallization or formulation additives.

Biological Activity

2,3-Dibromo-6-fluorophenylacetic acid (DBFPA) is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of DBFPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C8H6Br2F

- CAS Number : 1803716-62-2

- Molecular Weight : 292.95 g/mol

The compound features a phenylacetic acid backbone with two bromine atoms and one fluorine atom, which contribute to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of DBFPA can be attributed to several mechanisms:

- Enzyme Inhibition : DBFPA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Antimicrobial Properties : Preliminary studies suggest that DBFPA exhibits antimicrobial activity against various bacterial strains. Its halogenated structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anti-inflammatory Effects : Research indicates that DBFPA may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Case Studies

Several studies have investigated the effects of DBFPA on different biological systems:

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of DBFPA against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent.

- In Vivo Model for Inflammation : In a murine model of inflammation, administration of DBFPA resulted in reduced swelling and pain compared to control groups. This effect was linked to decreased levels of inflammatory markers in serum samples .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.